Biotin-PEG4-Picolyl-N3: Structural Analysis and Chelation-Assisted Bioconjugation
Biotin-PEG4-Picolyl-N3: Structural Analysis and Chelation-Assisted Bioconjugation
This technical guide provides an in-depth analysis of Biotin-PEG4-Picolyl-N3 , a specialized heterobifunctional linker designed for high-efficiency bioconjugation.[1] It focuses on the structural mechanics that differentiate this molecule from standard biotin-azides, specifically the copper-chelating "picolyl" moiety that revolutionizes Click Chemistry kinetics.[1][2]
[1]
Executive Summary
Biotin-PEG4-Picolyl-N3 (CAS: 2222687-71-8) represents a third-generation Click Chemistry reagent.[1] Unlike conventional azides, which rely solely on diffusion-limited encounters with the copper catalyst, the picolyl-azide moiety contains an intrinsic copper-chelating motif.[1] This structural innovation increases the effective local concentration of Cu(I) at the reaction site, accelerating the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by orders of magnitude.[1] This guide details its physicochemical properties, reaction mechanism, and a validated protocol for labeling low-abundance biological targets.[1]
Part 1: Chemical Architecture & Properties[1]
The molecule is composed of three distinct functional domains, each serving a critical role in the bioconjugation workflow.
Structural Domains[1]
-
Biotin (Vitamin H) Headgroup:
-
Function: High-affinity handle (
) for downstream enrichment or detection using Streptavidin/Avidin.[1] -
Relevance: Allows for the isolation of labeled proteins from complex lysates.
-
-
PEG4 (Polyethylene Glycol) Spacer:
-
Function: A hydrophilic tether consisting of four ethylene oxide units.[1]
-
Relevance: Increases water solubility and provides spatial separation (~15–20 Å) between the bulky biotin and the target molecule, reducing steric hindrance during the Streptavidin binding step.
-
-
Picolyl Azide (6-(azidomethyl)nicotinamide) Moiety:
-
Function: The reactive warhead.
-
Mechanism: The pyridyl nitrogen adjacent to the azide group coordinates with the Cu(I) catalyst.[3] This "internal ligand" effect stabilizes the copper intermediate, facilitating the reaction even under dilute conditions or in the presence of copper scavengers.
-
Physicochemical Data Table
| Property | Value / Description |
| Chemical Name | Biotin-PEG4-Picolyl Azide |
| CAS Number | 2222687-71-8 |
| Molecular Formula | |
| Molecular Weight | 622.74 g/mol |
| Solubility | DMSO, DMF (Stock); Water-soluble (Working solution) |
| Appearance | Off-white to pale yellow solid |
| Purity Grade | Typically >95% (HPLC) |
| Reactive Group | Picolyl Azide (Reacts with Alkynes/DBCO) |
Structural Visualization
The following diagram illustrates the functional segmentation of the molecule.
Figure 1: Functional decomposition of Biotin-PEG4-Picolyl-N3 showing the linear arrangement of the affinity tag, spacer, and chelating reactive group.[1]
Part 2: Mechanistic Insight (The Picolyl Advantage)
The defining feature of this reagent is the Chelation-Assisted CuAAC (C-CuAAC) mechanism.[1]
Standard vs. Picolyl Mechanism[1]
-
Standard Azides: The reaction rate follows second-order kinetics dependent on the concentration of the copper-alkyne complex and the azide.[1] In biological systems, copper is often sequestered by proteins, requiring high concentrations (100–500 µM) to drive the reaction, which can damage proteins and precipitate RNA.[1]
-
Picolyl Azides: The pyridine ring acts as an auxiliary ligand. It rapidly captures Cu(I) from the solution, creating a transient, highly reactive cyclic intermediate.[1]
Figure 2: The Chelation-Assisted mechanism where the picolyl group recruits Cu(I) to the reaction center.[1]
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for labeling alkyne-tagged proteins in cell lysate.[1] It utilizes the picolyl advantage to minimize copper load.[2][3][4]
Reagents Preparation
-
Stock Solution: Dissolve Biotin-PEG4-Picolyl-N3 in anhydrous DMSO to 10 mM. Store at -20°C.
-
Copper Source: CuSO4 (50 mM in water).[1]
-
Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared ).[1]
-
Ligand (Optional but recommended): THPTA or BTTAA (100 mM in water).[1] Note: While picolyl azides chelate copper, adding THPTA protects Cu(I) from oxidation by atmospheric oxygen.[1]
Labeling Workflow
-
Lysate Prep: Adjust protein concentration to 1–2 mg/mL in a copper-compatible buffer (e.g., PBS, HEPES; avoid EDTA/EGTA).[1]
-
Reaction Assembly: Add reagents in the following order to the lysate (100 µL volume example):
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) with gentle rotation.
-
Termination: Add EDTA (10 mM final) to strip copper and stop the reaction.
-
Validation: Perform Western Blot using Streptavidin-HRP to visualize biotinylated bands.[1]
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Signal | Oxidized Ascorbate | Prepare Sodium Ascorbate fresh; solution must be white/colorless, not yellow.[1] |
| High Background | Non-specific Biotin binding | Increase washing stringency (add 0.1% SDS or high salt) during streptavidin capture.[1] |
| Precipitation | Copper toxicity | Reduce CuSO4 to 10 µM; the picolyl moiety supports this low concentration. |
Part 4: References
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling."[1] Angewandte Chemie International Edition, 51(24), 5852-5856.[1][5]
-
Jiang, H., et al. (2014). "Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry."[1][5][6] Bioconjugate Chemistry, 25(4), 698-706.[1]
-
MedKoo Biosciences. "Biotin-PEG4-Picolyl azide Product Data." MedKoo Catalog.
-
Vector Laboratories. "Picolyl Azide Reagents: Mechanism and Advantages." Vector Labs Tech Guide.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Biotin-PEG4-Picolyl azide, 2222687-71-8 | BroadPharm [broadpharm.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
- 6. vectorlabs.com [vectorlabs.com]
